

A Technical Guide to the Properties of Cupric Perchlorate Hexahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric chlorate*

Cat. No.: *B084576*

[Get Quote](#)

Introduction

Cupric perchlorate hexahydrate, with the chemical formula $\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$, is an inorganic salt of copper and perchloric acid. It is a notable compound within the fields of inorganic chemistry, materials science, and organic synthesis due to its strong oxidizing properties and utility as a catalyst. This document provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, and safety protocols, intended for researchers, scientists, and professionals in drug development.

It is important to distinguish between chlorate (ClO_3^-) and perchlorate (ClO_4^-) anions. The key difference lies in the oxidation state of the chlorine atom, which is +5 in chlorate and +7 in perchlorate.^{[1][2]} This results in perchlorates generally being stronger oxidizing agents than chlorates.^[2] While **cupric chlorate** ($\text{Cu}(\text{ClO}_3)_2$) exists, this guide will focus on the more extensively documented and commonly utilized cupric perchlorate hexahydrate.

Physical Properties

Cupric perchlorate hexahydrate is a hygroscopic, crystalline solid, typically blue or green in appearance.^{[3][4][5]} It is highly soluble in water and also shows solubility in various organic solvents. A summary of its key physical properties is presented below.

Property	Value	References
Chemical Formula	<chem>Cu(ClO4)2·6H2O</chem>	[6]
Molecular Weight	370.54 g/mol	[7]
Appearance	Blue to dark blue or green crystalline solid	[3][6][7][8][9][10]
Melting Point	82 °C (180 °F; 355 K)	[6][11]
Boiling Point	100–120 °C (Decomposes)	[6][11]
Density	2.225 g/cm³ at 25 °C	[6][11]
Solubility in Water	146 g / 100 mL (at 30 °C)	[6][11]
Other Solubilities	Soluble in acetone, ethanol, methanol, acetic acid	[6]
Crystal Structure	Monoclinic	[3][5][12]
Sensitivity	Hygroscopic (absorbs moisture from the air)	[4][6][7][13]

Chemical Properties and Reactivity

The chemical behavior of cupric perchlorate hexahydrate is dominated by its nature as a strong oxidizing agent.[3][4][5]

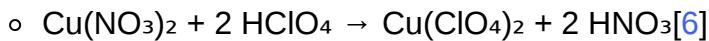
- **Oxidizing Properties:** As a perchlorate salt, it is a powerful oxidizer. It may intensify fires and can cause fire or an explosion upon contact with combustible materials, organic compounds, reducing agents, or metals.[4][7][8][13]
- **Thermal Decomposition:** Upon heating, the compound decomposes.[6] The decomposition process begins around its boiling point of 100-120 °C.[6][11]
- **Catalytic Activity:** It serves as an efficient catalyst in a variety of organic reactions. Notable applications include the synthesis of 1,2,4-triazolin-5-ones from benzaldehyde semicarbazones and the four-component condensation reaction to produce

polyhydroquinolines.[3][5][14] Its catalytic utility is valued for enabling high yields and shorter reaction times, often under mild or solvent-free conditions.[12][14]

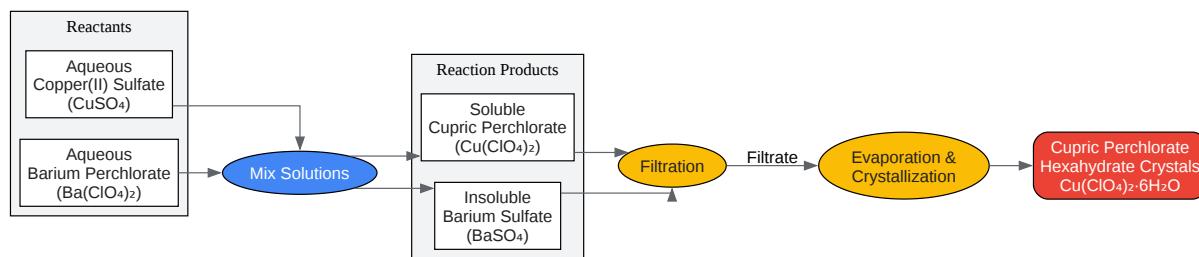
- Applications in Materials Science: The compound is used in electrochemistry, where it can serve as an electrolyte in energy storage systems. It is also employed in the development of advanced materials like conductive polymers.

Crystal Structure

X-ray crystallography studies have determined that cupric perchlorate hexahydrate has a monoclinic crystal structure.[3][5][12] The structure consists of a central copper(II) ion coordinated by six water molecules, forming a distorted octahedral aquo complex, $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$.[11] The perchlorate ions (ClO_4^-) are not directly bonded to the copper center but exist as counter-anions within the crystal lattice.


Experimental Protocols

General Methodologies for Synthesis


Detailed experimental protocols are proprietary to specific laboratories. However, the synthesis of cupric perchlorate hexahydrate can be achieved through several established chemical routes.

- Acid-Base Neutralization: A common and straightforward method involves the reaction of perchloric acid with a copper(II) salt, such as copper(II) oxide, copper(II) hydroxide, or basic copper carbonate. The reaction with copper(II) oxide proceeds as follows:
 - $\text{CuO} + 2 \text{HClO}_4 \rightarrow \text{Cu}(\text{ClO}_4)_2 + \text{H}_2\text{O}$ [6] The resulting solution is then carefully evaporated to crystallize the hexahydrate salt.
- Metathesis (Precipitation) Reaction: This method involves a double displacement reaction between aqueous solutions of copper(II) sulfate and barium perchlorate. The insoluble barium sulfate precipitates, leaving the desired copper(II) perchlorate in the solution.
 - $\text{CuSO}_4(\text{aq}) + \text{Ba}(\text{ClO}_4)_2(\text{aq}) \rightarrow \text{Cu}(\text{ClO}_4)_2(\text{aq}) + \text{BaSO}_4(\text{s}) \downarrow$ [6] After the reaction, the barium sulfate precipitate is removed by filtration. The hexahydrate crystals are then obtained by evaporating the water from the filtrate.

- From Copper Nitrate: Another reported method involves the repeated evaporation of a solution of copper(II) nitrate in the presence of excess 60% perchloric acid.[6]

The metathesis reaction pathway is visualized below.

[Click to download full resolution via product page](#)

Workflow for the synthesis of Cupric Perchlorate via metathesis.

Safety and Hazards

Cupric perchlorate hexahydrate is a hazardous substance that must be handled with appropriate safety precautions. It is a strong oxidizer and can cause skin, eye, and respiratory irritation.[4][7][8]

Hazard Type	Classification & Information	References
GHS Pictograms	GHS03 (Oxidizer), GHS07 (Exclamation Mark)	[11]
GHS Signal Word	Danger	[7]
Hazard Statements	H272: May intensify fire; oxidizer H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[7] [11]
Precautionary Statements	P210, P220, P261, P280, P302+P352, P305+P351+P338	[10] [11]
Incompatible Materials	Organic materials, amines, metals, reducing agents, combustible materials	[13]
Exposure Limits (as Cu)	PEL (OSHA): 1 mg/m ³ TWAREL (NIOSH): 1 mg/m ³ TWAIDLH: 100 mg/m ³	[7] [11]

Handling and Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and combustible materials.[\[4\]](#)[\[13\]](#) Keep away from heat, sparks, and open flames.[\[4\]](#)[\[13\]](#) Personal Protective Equipment (PPE), including gloves, safety glasses or face shield, and a dust mask (e.g., N95), should be worn when handling the compound. Ensure that eyewash stations and safety showers are readily available.[\[4\]](#)[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. differencebetween.com [differencebetween.com]
- 2. The difference between chlorates and perchlorates-Zecai (Kunming) Trading Co., Ltd. [en.zecaichemicals.com]
- 3. COPPER(II) PERCHLORATE HEXAHYDRATE | 10294-46-9 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. COPPER(II) PERCHLORATE HEXAHYDRATE Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 7. Cupric perchlorate hexahydrate | Cl₂CuH₁₂O₁₄ | CID 12846356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cupric perchlorate hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Copper(II) Perchlorate | 10294-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]
- 12. Cupric perchlorate hexahydrate | 10294-46-9 | Benchchem [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Properties of Cupric Perchlorate Hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084576#physical-and-chemical-properties-of-cupric-chlorate-hexahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com